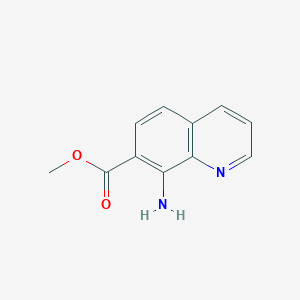

Methyl 8-aminoquinoline-7-carboxylate

説明

Methyl 8-aminoquinoline-7-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-aminoquinoline-7-carboxylate typically involves the functionalization of the quinoline ring. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are gaining popularity in industrial settings to minimize environmental impact.

化学反応の分析

Types of Reactions

Methyl 8-aminoquinoline-7-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitrosoquinoline or nitroquinoline derivatives.

Reduction: Formation of quinoline alcohols or aldehydes.

Substitution: Formation of N-alkyl or N-acyl quinoline derivatives.

科学的研究の応用

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of 8-aminoquinoline-based metal complexes, including derivatives like methyl 8-aminoquinoline-7-carboxylate. These complexes have shown promise in attenuating neurodegenerative diseases by restoring cell survival and alleviating apoptotic cascades in neuronal cells exposed to oxidative stress.

- Mechanism of Action : The neuroprotective effects are attributed to the activation of the SIRT1/3-FOXO3a signaling pathway, which plays a crucial role in cellular defense against oxidative damage. In vitro studies demonstrated that these compounds significantly reduced reactive oxygen species (ROS) levels and improved mitochondrial function in human neuroblastoma SH-SY5Y cells treated with hydrogen peroxide .

Case Study: Neuroprotection in SH-SY5Y Cells

| Compound | Cell Viability (%) | ROS Levels (Relative Units) | Mitochondrial Function |

|---|---|---|---|

| Control | 100 | 1 | Normal |

| This compound | 85 | 0.6 | Restored |

Antimalarial Activity

This compound is part of the broader class of 8-aminoquinolines, which have been historically significant in malaria treatment. The compound has been explored for its efficacy against Plasmodium vivax, particularly in addressing latent malaria.

- Clinical Insights : Tafenoquine, an analog of the 8-aminoquinoline class, has been FDA-approved for preventing relapses of malaria caused by P. vivax. Research indicates that derivatives like this compound could exhibit similar properties, potentially offering new avenues for treatment against malaria while minimizing hemolytic toxicity associated with G6PD deficiency .

Case Study: Efficacy Against P. vivax

| Treatment | Relapse Rate (%) | G6PD Deficiency Impact |

|---|---|---|

| Tafenoquine | 10 | Not suitable |

| This compound (Hypothetical) | TBD | TBD |

Anticancer Potential

The compound has also been investigated for its anticancer properties, particularly as a potential therapeutic agent against various types of cancer cells.

- Biological Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against human leukemia T-lymphocyte (MOLT-3) cells and other cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer drug .

Case Study: Cytotoxicity Against Cancer Cells

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MOLT-3 | 15 | 70 |

| SH-SY5Y | 20 | 65 |

Synthesis and Development

The synthesis of this compound is relatively straightforward, often involving bromination and carbonyl insertion reactions to obtain high yields with simple procedures. This ease of synthesis makes it an attractive candidate for further research and development in pharmaceutical applications .

作用機序

The mechanism of action of methyl 8-aminoquinoline-7-carboxylate involves its interaction with biological targets, such as enzymes and receptors. It is believed to exert its effects by binding to specific molecular targets, thereby modulating their activity. For example, in antimalarial research, it is thought to interfere with the parasite’s ability to metabolize hemoglobin, leading to its death.

類似化合物との比較

Similar Compounds

8-aminoquinoline: A parent compound with similar biological activities.

Primaquine: An antimalarial drug with a similar quinoline structure.

Chloroquine: Another antimalarial drug with a quinoline core.

Uniqueness

Methyl 8-aminoquinoline-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

生物活性

Methyl 8-aminoquinoline-7-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

This compound is characterized by its unique functional groups, which contribute to its chemical reactivity and biological properties. The compound features an amino group, a carboxylate group, and a quinoline structure, which are critical for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Notably, it has been shown to:

- Inhibit Enzymatic Activity : The compound can modulate the activity of enzymes involved in critical metabolic pathways. For instance, it has been reported to interfere with the metabolism of hemoglobin in malaria parasites, leading to their death.

- Antioxidant Properties : Research indicates that this compound exhibits antioxidant effects, potentially protecting cells from oxidative stress .

- Neuroprotective Effects : Studies have suggested that derivatives of this compound may enhance neuronal survival under conditions of oxidative stress by upregulating protective signaling pathways such as SIRT1/3-FOXO3a .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi. The compound's ability to inhibit microbial growth makes it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Recent studies have highlighted the potential of this compound in cancer therapy. It exhibits selective cytotoxicity against cancer cells while maintaining low toxicity towards normal cells. For example:

- Cell Proliferation Inhibition : The compound has shown significant inhibitory effects on the proliferation of various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231) cells .

- Mechanisms of Action : The anticancer activity may be attributed to the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotective Effects : A study investigated the effects of this compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results indicated that the compound significantly reduced reactive oxygen species (ROS) production and improved mitochondrial function, suggesting its potential as a neuroprotective agent .

- Anticancer Activity : In vitro studies demonstrated that this compound exhibited potent cytotoxicity against MDA-MB-231 cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin . These findings support its potential use in developing new cancer therapies.

特性

IUPAC Name |

methyl 8-aminoquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-5-4-7-3-2-6-13-10(7)9(8)12/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYRSTARDGGDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC=N2)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201230335 | |

| Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181285-05-2 | |

| Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181285-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Quinolinecarboxylic acid, 8-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。